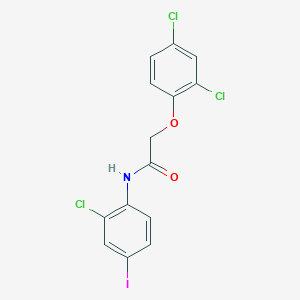
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide
Overview
Description
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide, also known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. This compound has been found to have potential therapeutic applications in various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide involves the inhibition of HDAC activity, which leads to the accumulation of acetylated histones and the activation of gene expression. HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. By inhibiting HDAC activity, this compound leads to the activation of tumor suppressor genes and the inhibition of oncogenes in cancer cells, the activation of genes involved in memory and cognitive function in the brain, and the inhibition of viral replication in viral infections.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in different diseases. In cancer, this compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes. In neurological disorders, this compound improves cognitive function and memory by increasing histone acetylation and gene expression in the brain. In viral infections, this compound inhibits the replication of viruses such as HIV and herpes simplex virus.
Advantages and Limitations for Lab Experiments
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective HDAC inhibitor, which makes it a useful tool for studying the role of HDACs in various diseases. Another advantage is that it has been extensively studied in preclinical models and clinical trials, which provides a wealth of data on its pharmacology and safety. However, one limitation is that it has poor solubility in water, which can make it difficult to use in certain experimental settings. Another limitation is that it has been found to have off-target effects on other enzymes and pathways, which can complicate data interpretation.
Future Directions
There are several future directions for the study of N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as inflammatory disorders and metabolic diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound in different diseases and to identify biomarkers of response to this compound treatment.
Scientific Research Applications
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections. In cancer, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes. In neurological disorders, this compound has been found to improve cognitive function and memory by increasing histone acetylation and gene expression in the brain. In viral infections, this compound has been found to inhibit the replication of viruses such as HIV and herpes simplex virus.
properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3INO2/c15-8-1-4-13(11(17)5-8)21-7-14(20)19-12-3-2-9(18)6-10(12)16/h1-6H,7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVDVGCQXZUHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



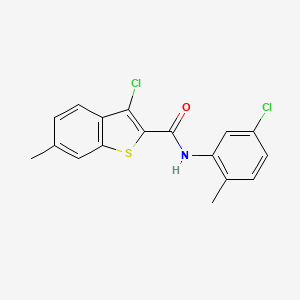
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B3741323.png)
![4-methyl-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3741327.png)
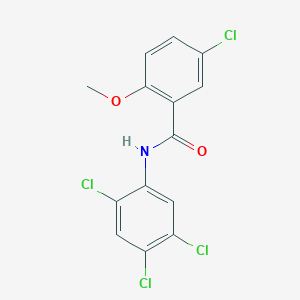

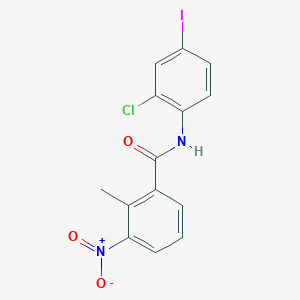
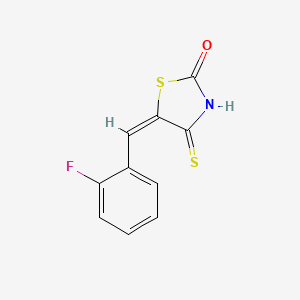
![1-(4-fluorophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B3741387.png)
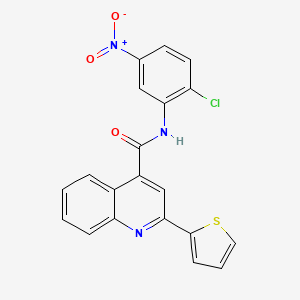
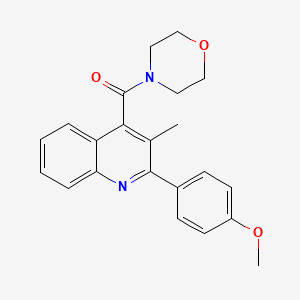
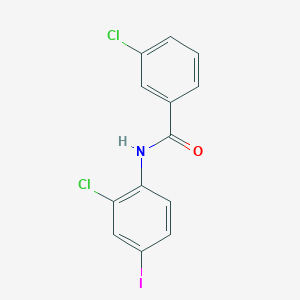

![diisopropyl 5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3741419.png)
![5-bromo-2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3741420.png)